molecular formula C12H8F2N2O4 B104802 Marbofloxacin Impurity B CAS No. 115551-41-2

Marbofloxacin Impurity B

Cat. No.: B104802
CAS No.: 115551-41-2
M. Wt: 282.20 g/mol
InChI Key: YCFVEYBFZJOXFQ-UHFFFAOYSA-N
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Description

10-Despiperazino-10-fluoro Marbofloxacin is a derivative of Marbofloxacin, a third-generation fluoroquinolone antibioticThe molecular formula of 10-Despiperazino-10-fluoro Marbofloxacin is C12H8F2N2O4, and it has a molecular weight of 282.1997 g/mol .

Biochemical Analysis

Biochemical Properties

Marbofloxacin, the parent compound, is known to interact with bacterial DNA-gyrase , an enzyme involved in DNA replication and transcription

Cellular Effects

The cellular effects of 10-Despiperazino-10-fluoro Marbofloxacin are currently unknown. As an impurity of Marbofloxacin, it may share some of the cellular effects of the parent compound. Marbofloxacin is known to inhibit bacterial DNA-gyrase, thereby preventing DNA replication and transcription . This leads to bacterial cell death, making Marbofloxacin an effective antibacterial agent .

Molecular Mechanism

Marbofloxacin, the parent compound, acts by inhibiting bacterial DNA-gyrase . This enzyme is essential for bacterial DNA replication and transcription. By inhibiting this enzyme, Marbofloxacin prevents the bacteria from replicating and transcribing DNA, leading to cell death .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 10-Despiperazino-10-fluoro Marbofloxacin in animal models. Marbofloxacin, the parent compound, has been studied in various animal models. For example, it has been used in veterinary medicine for the treatment of bovine respiratory disease and mastitis metritis agalactiae syndrome in pigs . The dosage corresponds to a daily dose of 2 mg/kg body weight/day Marbofloxacin for up to 5 days .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Despiperazino-10-fluoro Marbofloxacin typically involves the fluorination of Marbofloxacin followed by the removal of the piperazine ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 10-Despiperazino-10-fluoro Marbofloxacin involves large-scale fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process also includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 10-Despiperazino-10-fluoro Marbofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Despiperazino-10-fluoro Marbofloxacin has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 10-Despiperazino-10-fluoro Marbofloxacin is unique due to the absence of the piperazine ring and the presence of an additional fluorine atom. These structural modifications result in distinct chemical properties and potentially enhanced antibacterial activity against certain resistant strains .

Biological Activity

Marbofloxacin Impurity B, also known as 10-Despiperazino-10-fluoro Marbofloxacin, is a significant impurity derived from the synthesis of the fluoroquinolone antibiotic Marbofloxacin. This compound has garnered attention due to its biological activity, particularly its antibacterial properties. Below is a detailed examination of its biological activity, mechanisms of action, comparative efficacy, and relevant research findings.

Chemical Structure and Properties

This compound possesses a chemical structure that includes a 10-fluoro group and a pyrido[3,2,1-ij][4,1,2]benzoxadiazine core. Its Chemical Abstracts Service (CAS) number is 115551-41-2. As an impurity in Marbofloxacin production, it is crucial for pharmaceutical quality control due to its potential impact on the efficacy and safety of the final product.

The primary biological activity of this compound is linked to its antibacterial properties . It operates through the following mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV : Like its parent compound Marbofloxacin, this impurity inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to bactericidal effects by preventing bacterial growth and division .

Biological Activity

This compound exhibits significant bactericidal activity against a broad spectrum of bacteria:

  • Gram-Negative Bacteria : It shows high efficacy against various aerobic Gram-negative bacteria.
  • Gram-Positive Bacteria : Some activity has also been noted against Gram-positive strains .

Comparative Efficacy with Other Fluoroquinolones

To understand the unique characteristics of this compound, it is useful to compare it with other fluoroquinolones:

Compound NameStructure CharacteristicsUnique Features
Marbofloxacin 10-Fluoroquinolone structureBroad-spectrum antibacterial activity
Ciprofloxacin 1-Cyclopropyl-6-fluoroquinoloneHigh potency against Gram-negative bacteria
Norfloxacin 6-Fluoroquinolone with piperazine ringEffective against both Gram-negative and Gram-positive bacteria
Ofloxacin 7-Piperazinyl-6-fluoroquinoloneEnhanced absorption and bioavailability

This compound's unique structural features influence its biological activity and synthesis pathways compared to these other fluoroquinolones.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Properties

IUPAC Name

6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFVEYBFZJOXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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